N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide
Description
N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a carbamoylmethylsulfanyl substituent at the 5-position of the thiadiazole ring and a 3,5-dimethoxybenzamide group at the 2-position. The carbamoylmethylsulfanyl group (-SCH₂CONH₂) introduces hydrogen-bonding capability, while the 3,5-dimethoxybenzamide moiety enhances lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-20-8-3-7(4-9(5-8)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOREBYCDXFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with the amino-oxoethylthio group. The final step involves the coupling of this intermediate with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the amino-oxoethylthio group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide has demonstrated notable antimicrobial properties. Research indicates that compounds within the thiadiazole family can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that derivatives of thiadiazole exhibit activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
This compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may interfere with cellular processes by inhibiting specific enzymes involved in cancer cell proliferation. The mechanisms of action are believed to involve modulation of signaling pathways that control cell growth and apoptosis.
Case Study: Enzyme Inhibition
A study focusing on the inhibition of certain enzymes by this compound found that it effectively reduced the activity of key enzymes involved in tumor growth. The compound was tested against various cancer cell lines, showing a dose-dependent response in inhibiting cell viability.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals. Field trials have indicated that formulations containing this compound can significantly reduce pest populations without affecting non-target organisms.
Fungicidal Properties
In addition to its insecticidal properties, this compound has shown efficacy against fungal pathogens affecting crops. Laboratory tests reveal that it inhibits spore germination and mycelial growth of several plant pathogenic fungi.
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical strength compared to unmodified counterparts.
Nanotechnology
In nanotechnology applications, this compound can be utilized to create functionalized nanoparticles for drug delivery systems. The thiadiazole moiety contributes to the stability and bioactivity of the nanoparticles, potentially improving the efficacy of therapeutic agents delivered through these systems.
Comparative Data Table
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial growth |
| Anticancer Properties | Reduced enzyme activity in cancer cells | |
| Agriculture | Pesticidal Activity | Significant reduction in pest populations |
| Fungicidal Properties | Inhibition of fungal growth | |
| Materials Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
| Nanotechnology | Improved drug delivery efficacy |
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring and the amino-oxoethylthio group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparisons
Key Observations :
- Carbamoylmethylsulfanyl vs. This may improve solubility or target binding.
- Aromatic Substituents: The 3,5-dimethoxybenzamide group contrasts with phenoxyacetamide derivatives (e.g., 5e, 5j ), which exhibit lower lipophilicity. The methoxy groups may enhance metabolic stability compared to halogenated analogs (e.g., 5j with 4-chlorobenzyl ).
Table 2: Physical Properties of Selected Analogs
Trends :
- Melting Points : Bulky substituents (e.g., benzimidazole in 11a ) correlate with higher melting points due to enhanced crystal packing.
- Synthetic Yields : Yields for thiadiazole derivatives typically range from 56% (11a ) to 88% (5h ), suggesting that steric hindrance from substituents may affect reaction efficiency.
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a 3,5-dimethoxybenzamide group , with a carbamoylmethyl sulfanyl substituent. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
- Introduction of the Carbamoylmethyl Group : The thiadiazole-2-thiol is reacted with chloroacetic acid.
- Formation of the Benzamide Derivative : The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoyl chloride .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has shown promising results against various cancer cell lines:
- Cell Lines Tested :
The activity is attributed to its ability to inhibit specific enzymes and interfere with cellular processes crucial for tumor growth.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies indicate that it promotes apoptosis in cancer cells without affecting normal cells .
A structure–activity relationship (SAR) analysis suggests that the substituents on the thiadiazole ring significantly influence its cytotoxic activity, particularly interactions with tubulin .
3. Antimicrobial Properties
In addition to anticancer effects, this compound demonstrates antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi:
- Activity Spectrum : Exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into new antimicrobial agents .
Table 1: Biological Activity Summary
5. Case Studies
Several case studies have been published that explore the efficacy of thiadiazole derivatives in clinical settings:
- Study on HCT116 Cells : A detailed study showed that treatment with the compound led to a reduction in cell viability by over 80% at optimal concentrations.
- Interaction with Tubulin : Molecular docking studies indicated strong binding interactions with tubulin, suggesting a mechanism for its antiproliferative effects .
Q & A
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thiadiazole formation | Thiosemicarbazide, CS₂, H₂SO₄, 80°C, 6h | Monitor via TLC (Rf 0.5 in EtOAc) |
| Sulfanyl addition | Carbamoylmethyl chloride, DMF, 60°C, 4h | Use N₂ atmosphere for stability |
| Benzamide coupling | 3,5-Dimethoxybenzoyl chloride, Et₃N, 0°C, 2h | Slow reagent addition to control exotherm |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Characterization relies on complementary techniques:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), thiadiazole protons (δ 8.1–8.3 ppm), and carbamoyl groups (δ 10–12 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 409.46) .
- X-ray Diffraction : Resolve crystal packing and confirm dihedral angles (e.g., 46.3° between thiadiazole rings) .
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 3.82 (s, 6H, OCH₃), δ 12.95 (s, 1H, NH) | Methoxy, amide protons |
| IR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | Benzamide, carbamoyl groups |
| XRD | a = 16.89 Å, β = 96.08°, R-factor < 0.05 | Planarity of thiadiazole and benzene |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:
Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation) .
Structure-Activity Comparison : Test derivatives with controlled substituent changes (e.g., replacing methoxy with nitro groups) to isolate electronic effects .
Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities against targets like EGFR (PDB: 1M17) .
Advanced: What experimental approaches determine structure-activity relationships (SAR)?
Methodological Answer:
SAR studies combine synthesis, bioassays, and computational analysis:
Systematic Substitution : Synthesize analogs with modifications at the methoxy, carbamoyl, or thiadiazole positions .
Biological Screening : Test analogs against enzyme targets (e.g., tyrosine kinase inhibition assays) .
QSAR Modeling : Corrogate substituent parameters (Hammett σ, LogP) with IC₅₀ values using software like Schrödinger .
Q. Example SAR Finding :
- Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance anticancer activity by 40% compared to -OCH₃ .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
Critical properties include:
- Solubility : Poor in water; use DMSO for stock solutions (50 mM) .
- Stability : Degrades above 200°C; store at -20°C under N₂ .
- LogP : Predicted 2.8 (Schrödinger) indicates moderate membrane permeability .
Advanced: How can computational methods optimize derivatives of this compound?
Methodological Answer:
Molecular Dynamics : Simulate ligand-protein interactions (e.g., with COX-2) to assess binding stability over 100 ns trajectories .
ADMET Prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability < 2) .
Free Energy Perturbation : Calculate ΔΔG for substituent modifications to predict potency shifts .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- TLC : Monitor reactions using silica plates (hexane:EtOAc 3:1; Rf 0.6 for product) .
- HPLC : Confirm >98% purity with a C18 column (acetonitrile:H₂O 70:30, 1 mL/min) .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
Target Fishing : Use Chemoproteomics (activity-based protein profiling) to identify binding partners .
Kinase Profiling : Screen against a panel of 100 kinases (Eurofins) to identify inhibition hotspots .
Metabolomic Analysis : Track ATP depletion in treated cells via LC-MS to confirm energy pathway disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
